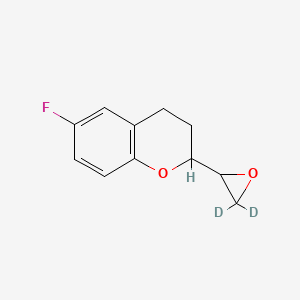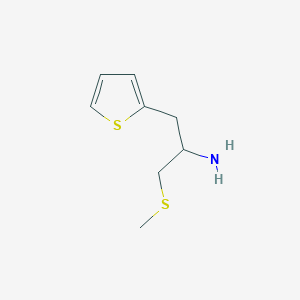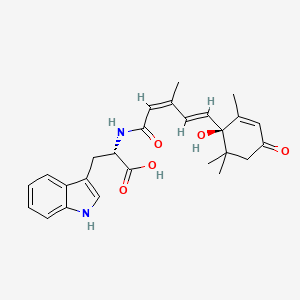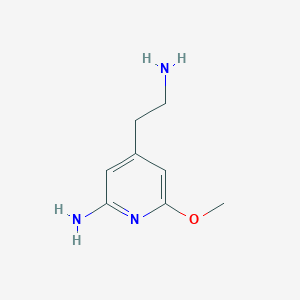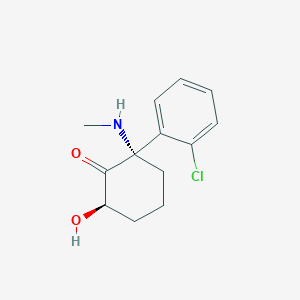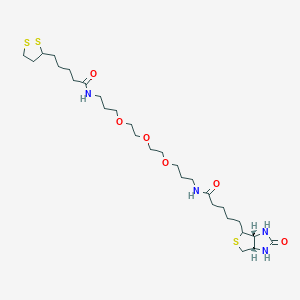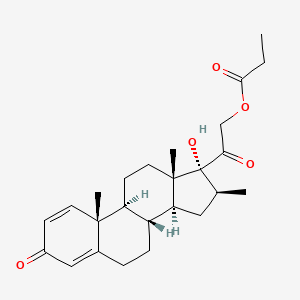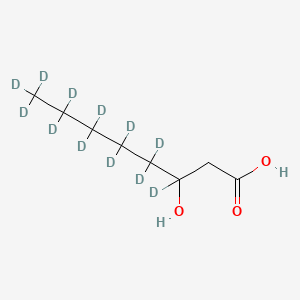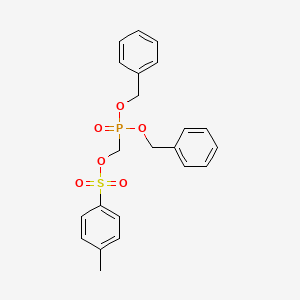![molecular formula C16H27NO2 B13442695 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is a synthetic organic compound known for its potential applications in various scientific fields. This compound is structurally characterized by an amino group attached to a propane-1,3-diol backbone, with a 4-pentylphenyl group attached to the central carbon atom. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the alkylation of 4-pentylphenylacetonitrile with an appropriate alkylating agent to form the corresponding intermediate.
Reduction: The nitrile group in the intermediate is then reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydroxylation: The final step involves the hydroxylation of the intermediate to introduce the diol functionality, typically using a hydroxylating agent like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagent used
科学的研究の応用
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and autoimmune diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol involves its interaction with specific molecular targets in biological systems. It is known to modulate sphingosine-1-phosphate (S1P) receptors, which play a crucial role in immune cell trafficking and vascular integrity. By binding to these receptors, the compound can influence various cellular pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol:
2-Amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol: Another analog with similar structural features but different alkyl chain length.
Uniqueness
2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol is unique due to its specific alkyl chain length, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C16H27NO2 |
|---|---|
分子量 |
265.39 g/mol |
IUPAC名 |
2-amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-14-6-8-15(9-7-14)10-11-16(17,12-18)13-19/h6-9,18-19H,2-5,10-13,17H2,1H3 |
InChIキー |
GTXLOLWMLNVPLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


